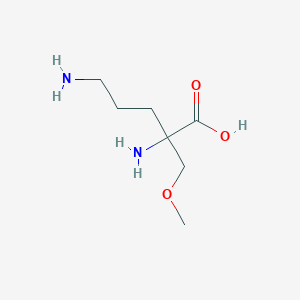
2-(Methoxymethyl)ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)ornithine is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a methoxymethyl group attached to the ornithine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)ornithine typically involves the protection of the amino and carboxyl groups of ornithine, followed by the introduction of the methoxymethyl group. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methoxymethyl)ornithine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The compound can be reduced to remove the methoxymethyl group, reverting to ornithine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of 2-(Formylmethyl)ornithine.
Reduction: Formation of ornithine.
Substitution: Formation of various substituted ornithine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)ornithine involves its interaction with various enzymes and metabolic pathways. The methoxymethyl group can influence the compound’s binding affinity and specificity for certain enzymes, potentially altering their activity. This can lead to changes in metabolic processes and the production of specific metabolites.
Comparación Con Compuestos Similares
Ornithine: The parent compound, involved in the urea cycle.
2-(Hydroxymethyl)ornithine: Similar structure with a hydroxymethyl group instead of methoxymethyl.
2-(Ethoxymethyl)ornithine: Contains an ethoxymethyl group, offering different chemical properties.
Uniqueness: 2-(Methoxymethyl)ornithine is unique due to the presence of the methoxymethyl group, which can significantly alter its chemical reactivity and biological activity compared to other derivatives. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
111656-36-1 |
|---|---|
Fórmula molecular |
C7H16N2O3 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,5-diamino-2-(methoxymethyl)pentanoic acid |
InChI |
InChI=1S/C7H16N2O3/c1-12-5-7(9,6(10)11)3-2-4-8/h2-5,8-9H2,1H3,(H,10,11) |
Clave InChI |
YGLAQKPSNWHFSL-UHFFFAOYSA-N |
SMILES canónico |
COCC(CCCN)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
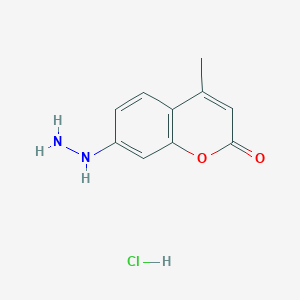
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
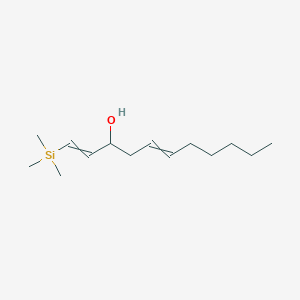
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

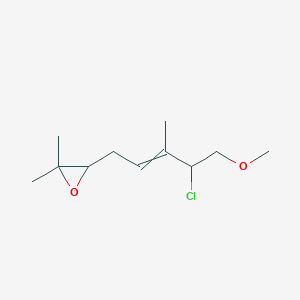



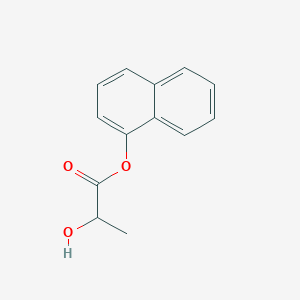
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
